molecular formula C5H8N2S3 B1596808 5-Isopropylthio-1,3,4-thiadiazole-2-thiol CAS No. 62868-67-1

5-Isopropylthio-1,3,4-thiadiazole-2-thiol

Cat. No. B1596808
CAS RN: 62868-67-1
M. Wt: 192.3 g/mol
InChI Key: VFFRRLLMYABDDC-UHFFFAOYSA-N
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Description

“5-Isopropylthio-1,3,4-thiadiazole-2-thiol” is a chemical compound with the molecular formula C5H8N2S3 and a molecular weight of 192.33 . It is a product used for proteomics research .


Synthesis Analysis

A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3,4-thiadiazole ring with an isopropylthio group attached to the 5-position .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C5H8N2S3, and its molecular weight is 192.33 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

5-Isopropylthio-1,3,4-thiadiazole-2-thiol derivatives have been extensively studied for their synthetic pathways and chemical properties. For instance, a study demonstrated the synthesis of new 6-aryl-3-(4-isopropylphenyl)[1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles, highlighting the antibacterial and antifungal activity of the synthesized compounds (Joshi et al., 2021). Another research focused on the adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on mild steel in hydrochloric acid, indicating its potential in corrosion protection (Ouici et al., 2017).

Material Science and Corrosion Inhibition

The application of thiadiazole derivatives in material science, particularly as corrosion inhibitors, has been a subject of interest. The efficacy of these compounds in protecting metals from corrosion in acidic environments underscores their importance in industrial applications. For example, the inhibition effect of 5-amino 1,3,4-thiadiazole-2-thiol on the corrosion of mild steel in hydrochloric acid was studied, showing significant inhibition efficiency (Ouici et al., 2017).

Biological and Pharmacological Activities

Although you requested to exclude information related to drug use and side effects, it is worth noting that the 1,3,4-thiadiazole scaffold, including this compound derivatives, has been recognized for its broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and antifungal agents (Matysiak, 2015). Their interaction with various biological targets underscores the versatility and potential therapeutic applications of these compounds.

Environmental Applications

The use of thiadiazole derivatives in environmental applications, particularly as corrosion inhibitors, suggests their potential in reducing metal degradation in various industrial settings. This not only extends the lifespan of metal components but also contributes to environmental conservation by reducing metal waste and pollution (Bentiss et al., 2007).

Safety and Hazards

When handling “5-Isopropylthio-1,3,4-thiadiazole-2-thiol”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

5-propan-2-ylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S3/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFRRLLMYABDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366160
Record name 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62868-67-1
Record name 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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